molecular formula C21H28FN3O3 B2452462 1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-68-8

1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2452462
CAS No.: 897734-68-8
M. Wt: 389.471
InChI Key: YQEOEUQZDXPTKU-UHFFFAOYSA-N
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Description

1-ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H28FN3O3 and its molecular weight is 389.471. The purity is usually 95%.
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Biological Activity

1-Ethyl-3-((3-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one, identified by its CAS number 897734-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structural characteristics, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H28FN3O3C_{21}H_{28}FN_{3}O_{3}, with a molecular weight of 389.5 g/mol. The structure includes a pyridinone core, a piperazine moiety, and a fluorophenyl group, which are significant for its biological interactions.

PropertyValue
CAS Number 897734-68-8
Molecular Formula C21H28FN3O3
Molecular Weight 389.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Specifically, it has been studied for its inhibition of certain enzymes that play critical roles in cancer metabolism.

  • Inhibition of Stearoyl-CoA Desaturase (SCD) : Research indicates that compounds similar to this structure can inhibit SCD, an enzyme crucial for fatty acid metabolism. Inhibition of SCD can lead to selective toxicity in cancer cells due to their reliance on unsaturated fatty acids for proliferation .
  • Cytochrome P450 Interaction : The compound may undergo metabolic activation via cytochrome P450 enzymes, which can convert it into more active forms that exert inhibitory effects on target enzymes like SCD .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds:

  • IC50 Values : In one study, related pyridinone compounds exhibited IC50 values in the low micromolar range against specific targets, indicating significant inhibitory potential .
  • Cell Viability Assays : Compounds with similar structures were tested in cell viability assays, showing selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Study 1: Cancer Cell Line Inhibition

A study assessed the effects of similar compounds on various cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly at concentrations correlating with their IC50 values. This suggests a potential application in targeted cancer therapy.

Case Study 2: Metabolic Profiling

Another investigation focused on the metabolic profiling of compounds related to this structure. It was found that the presence of the piperazine ring and fluorophenyl group enhanced the binding affinity to metabolic enzymes, leading to improved efficacy in inhibiting tumor growth compared to non-fluorinated analogs .

Properties

IUPAC Name

1-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O3/c1-3-25-15(2)13-18(27)19(21(25)28)20(16-5-4-6-17(22)14-16)24-9-7-23(8-10-24)11-12-26/h4-6,13-14,20,26-27H,3,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEOEUQZDXPTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)F)N3CCN(CC3)CCO)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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